3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one
Overview
Description
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused to an oxazole ring, with a methyl group at the 3-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-aminophenol with nitroacetic acid under acidic conditions to form the desired oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methyl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: 3-Methyl-5-aminobenzo[d]oxazol-2(3H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-Methyl-5-nitrobenzoic acid or 3-methyl-5-nitrobenzaldehyde.
Scientific Research Applications
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-phenylbenzo[d]oxazole: Similar structure but with a phenyl group instead of a methyl group.
3-Methyl-5-nitrobenzo[d]isoxazole: Isoxazole analog with similar functional groups but different ring structure.
2-Methyl-5-nitrobenzoxazole: Similar structure with the methyl group at the 2-position instead of the 3-position.
Uniqueness
3-Methyl-5-nitrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where specific interactions and properties are crucial.
Properties
IUPAC Name |
3-methyl-5-nitro-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUIGIUWAYOYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348934 | |
Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-60-0 | |
Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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